molecular formula C18H33NO2 B8699378 2H-Azepin-2-one, hexahydro-N-lauroyl- CAS No. 5551-77-9

2H-Azepin-2-one, hexahydro-N-lauroyl-

Cat. No.: B8699378
CAS No.: 5551-77-9
M. Wt: 295.5 g/mol
InChI Key: JUPACDULOVPQPZ-UHFFFAOYSA-N
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Description

Overview of Hexahydroazepin-2-one Derivatives in Chemical Science

Hexahydroazepin-2-one, commonly known as ε-caprolactam, is a cornerstone of industrial polymer chemistry. Its derivatives, formed by substitution at the nitrogen atom, represent a diverse class of compounds with a wide array of applications. These derivatives are integral to the synthesis of various materials, including modified polyamides with tailored properties. Research into hexahydroazepin-2-one derivatives extends to their use as solvents and intermediates in organic synthesis. The seven-membered ring structure of the azepinone core provides a unique scaffold for chemical modification, leading to compounds with varied physical and chemical characteristics.

The Significance of N-Substitution in Cyclic Amides

N-acyl lactams, including N-lauroylcaprolactam, are particularly important as activators in the anionic polymerization of lactams. Numerous compounds have been explored as activators, including acyl-lactams, substituted triazines, carbodiimides, cyanamides, and isocyanates. google.com Polyfunctional activators are known to produce polymers with higher molecular weights and, in some cases, crosslinked structures. google.com

Historical Context of N-Acyl Lactam Research

The study of lactams has a rich history, with early research focusing on their synthesis and chemical properties. The development of N-acyl lactam research is closely intertwined with the advent of polyamide synthesis. The discovery that N-acyl lactams could act as potent activators for the anionic polymerization of lactams was a significant milestone. This breakthrough enabled the rapid and controlled production of polyamides, such as Nylon 6, at lower temperatures than traditional hydrolytic polymerization methods. Early investigations centered on understanding the mechanism of activation and identifying effective N-acyl groups to control the polymerization process. Over time, research has expanded to include a wide variety of N-acyl lactams, with investigations into their synthesis, reactivity, and application in creating polymers with specific characteristics.

Current State of Academic Inquiry into N-Lauroylcaprolactam and Analogues

Current academic research on N-lauroylcaprolactam and its analogues primarily focuses on their role in polymer chemistry. Specifically, they are investigated as activators for the anionic ring-opening polymerization of ε-caprolactam and other lactams to produce polyamides. mdpi.com Studies explore how the long lauroyl chain influences the polymerization kinetics, the molecular weight, and the morphology of the resulting polymers.

Furthermore, there is interest in the surfactant-like properties of N-acyl amino acids derived from the hydrolysis of N-acyl lactams, suggesting potential applications in areas beyond polymer science. tubitak.gov.tr The synthesis of various N-substituted derivatives of ε-caprolactam continues to be an active area of research, with a focus on creating compounds with specific functionalities for diverse applications. researchgate.netarkat-usa.org For instance, N-alkylated derivatives of ε-caprolactam have been prepared through the reaction of sodium ε-caprolactam with alkyl halides. researchgate.net

Scope and Objectives of Academic Investigations into the Compound

The primary objectives of academic investigations into 2H-Azepin-2-one, hexahydro-N-lauroyl- are to elucidate its function as a polymerization activator and to explore its potential in other chemical applications. Key research goals include:

Understanding Polymerization Mechanisms: A central aim is to gain a deeper understanding of the mechanism by which N-lauroylcaprolactam activates the anionic polymerization of lactams. This includes studying the kinetics of the reaction and the structure of the resulting polymers.

Controlling Polymer Properties: Researchers are investigating how the use of N-lauroylcaprolactam as an activator influences the properties of the final polyamide, such as its molecular weight, crystallinity, and thermal stability.

Synthesis and Characterization: The development of efficient and scalable synthetic routes for N-lauroylcaprolactam and its analogues is an ongoing objective. Comprehensive characterization of these compounds using various analytical techniques is also crucial.

Exploring New Applications: Beyond polymerization, academic inquiry seeks to identify new applications for N-lauroylcaprolactam, potentially leveraging its chemical structure for use as a surfactant, a plasticizer, or an intermediate in the synthesis of other valuable organic molecules.

Physicochemical Properties of 2H-Azepin-2-one, hexahydro-N-lauroyl-

The following table summarizes some of the key physicochemical properties of 2H-Azepin-2-one, hexahydro-N-lauroyl-.

PropertyValue
Molecular Formula C₁₈H₃₅NO
Molar Mass 281.48 g/mol
Appearance Colorless or yellowish transparent liquid
Odor Almost odorless
Taste Tasteless
Density 0.906 - 0.926 g/cm³
Melting Point -7 °C
Boiling Point 160 °C at 50 mmHg
Flash Point 164.62 °C
Solubility Insoluble in water; soluble in ethanol, ether, acetone, benzene, and cyclohexane
Vapor Pressure 0 mmHg at 25 °C
Refractive Index 1.470 - 1.473
Kinematic Viscosity 32 - 34 mm²/s at 25 °C

Data sourced from ChemBK.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5551-77-9

Molecular Formula

C18H33NO2

Molecular Weight

295.5 g/mol

IUPAC Name

1-dodecanoylazepan-2-one

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(19)21/h2-16H2,1H3

InChI Key

JUPACDULOVPQPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCCCC1=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of N Lauroylcaprolactam

Strategies for N-Acylation of Hexahydro-2H-azepin-2-one

The introduction of a lauroyl group onto the nitrogen atom of caprolactam can be achieved through several synthetic routes, primarily involving the reaction of the lactam with a suitable acylating agent.

Direct Acylation Procedures

Direct acylation of caprolactam involves the reaction with lauric acid or its derivatives. While direct reaction with lauric acid itself typically requires harsh conditions and may result in low yields, the use of more reactive acylating agents is generally preferred. The process aims to facilitate the nucleophilic attack of the lactam nitrogen on the electrophilic carbonyl carbon of the lauroyl group.

Utilization of Acyl Halides and Anhydrides

A more common and efficient method for the N-acylation of caprolactam involves the use of highly reactive acylating agents such as lauroyl chloride or lauric anhydride (B1165640).

Lauroyl Chloride: The reaction of caprolactam with lauroyl chloride is a facile method for the synthesis of N-lauroylcaprolactam. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can influence the reaction rate and yield.

Acylating AgentBaseSolventGeneral Reaction Conditions
Lauroyl ChlorideTriethylamine, Pyridine (B92270)Dichloromethane, TolueneRoom temperature to gentle heating

Lauric Anhydride: Lauric anhydride serves as another effective acylating agent for caprolactam. The reaction proceeds similarly to that with lauroyl chloride, with the formation of lauric acid as a byproduct. While anhydrides are generally less reactive than acyl chlorides, they offer the advantage of not producing corrosive hydrogen halides.

Acylating AgentCatalyst/BaseSolventGeneral Reaction Conditions
Lauric AnhydrideOptional: Lewis acids or basesAprotic solvents (e.g., THF, DMF)Elevated temperatures

Catalyst-Free Acylation Approaches

For substrates with sufficiently nucleophilic nitrogen atoms, N-acylation can proceed efficiently without the need for a catalyst. Research has indicated that the acylation of certain amine and lactam derivatives can be achieved with good yields in the absence of catalysts, particularly with strong nucleophiles. tubitak.gov.tr This approach offers advantages in terms of simplified purification procedures and reduced environmental impact. In the case of N-lauroylcaprolactam synthesis, a catalyst-free approach would likely involve the reaction of caprolactam with a highly reactive acylating agent like lauroyl chloride under optimized reaction conditions.

Stereochemical Control in N-Acylation Reactions

The N-acylation of unsubstituted hexahydro-2H-azepin-2-one does not involve the creation of a new stereocenter at the nitrogen atom, as the resulting amide is typically planar or rapidly inverting. However, if the caprolactam ring is substituted with chiral centers, the N-acylation step could potentially be influenced by steric hindrance or stereoelectronic effects. Asymmetric N-acylation, often promoted by chiral catalysts, is a method for achieving kinetic resolution of racemic lactams. nih.gov In the context of N-lauroylcaprolactam synthesis from the parent lactam, stereochemical control is not a primary concern.

Exploration of Reaction Mechanisms

The synthesis of N-lauroylcaprolactam is fundamentally governed by the principles of nucleophilic acyl substitution.

Nucleophilic Attack Pathways at the Lactam Nitrogen

The central mechanistic step in the N-acylation of caprolactam is the nucleophilic attack of the lactam nitrogen atom on the carbonyl carbon of the lauroyl group. The lone pair of electrons on the nitrogen atom initiates the reaction.

The generally accepted mechanism for nucleophilic acyl substitution with reagents like acyl chlorides and anhydrides proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Mechanism with Lauroyl Chloride:

Nucleophilic Attack: The nitrogen atom of caprolactam attacks the electrophilic carbonyl carbon of lauroyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting positively charged nitrogen atom is deprotonated, typically by a base present in the reaction mixture, to yield the final N-lauroylcaprolactam product.

Transition State Analysis in Acylation Processes

The synthesis of N-Lauroylcaprolactam from caprolactam and an acylating agent, such as lauroyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The core of this transformation involves the nucleophilic attack of the nitrogen atom of the caprolactam ring on the electrophilic carbonyl carbon of the lauroyl group. This attack leads to the formation of a high-energy, transient tetrahedral intermediate.

While specific quantum mechanics/molecular mechanics (QM/MM) calculations for the N-acylation of caprolactam are not extensively detailed in the available literature, valuable insights can be drawn from analogous systems, such as the acylation of β-lactams. nih.govresearchgate.netacs.org In these related reactions, the formation of a tetrahedral intermediate is the rate-limiting step. nih.gov The transition state is the highest energy point on the reaction coordinate leading to this intermediate. acs.org Computational studies on similar enzymatic acylation reactions show that the energy barrier to reach this transition state can be around 14-19 kcal/mol. acs.orgrsc.org The geometry of the transition state involves the partial formation of the new nitrogen-carbon bond and the simultaneous weakening of the carbonyl carbon-oxygen double bond.

For the non-enzymatic reaction of caprolactam, the process involves the direct attack of the lactam nitrogen. The stability of the transition state, and thus the reaction rate, is influenced by factors such as the electrophilicity of the acylating agent and the nucleophilicity of the lactam nitrogen. The breakdown of the tetrahedral intermediate to form the final N-lauroylcaprolactam product involves the expulsion of a leaving group, which is typically a chloride ion when lauroyl chloride is used as the acylating agent.

Influence of Reaction Conditions on Pathway Selectivity

The synthesis of N-Lauroylcaprolactam is commonly achieved using the Schotten-Baumann reaction, a well-established method for acylating amines. quora.comwikipedia.org The conditions of this reaction—specifically the choice of base, solvent, and temperature—are critical for maximizing yield and ensuring selectivity for N-acylation.

Base: The reaction of caprolactam with lauroyl chloride produces one equivalent of hydrochloric acid (HCl). organic-chemistry.org This acidic byproduct can protonate the nitrogen of the unreacted caprolactam, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to neutralize the HCl as it is formed. quora.comorganic-chemistry.orgbyjus.com Typically, an aqueous base like sodium hydroxide (B78521) is used, but organic bases such as pyridine are also effective. byjus.com The presence of the base drives the reaction equilibrium toward the formation of the amide product. quora.combyjus.com

Solvent System: Schotten-Baumann reactions are often performed in a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane. wikipedia.orglscollege.ac.in The organic phase dissolves the reactants (caprolactam and lauroyl chloride) and the N-Lauroylcaprolactam product, while the aqueous phase contains the base that neutralizes the HCl. This separation prevents unwanted hydrolysis of the acyl chloride and facilitates product purification. Alternative approaches, such as using solid-liquid phase transfer catalysis, have also been explored to enhance the reaction rate and efficiency in N-acylation of caprolactam. finechemicals.com.cn

Temperature: Acylation reactions are typically exothermic. The temperature is usually controlled to prevent side reactions and decomposition of the reactants or products. While specific optimal temperatures for N-lauroylcaprolactam synthesis are substrate-dependent, analogous acylation reactions are often carried out at or below room temperature to maintain high selectivity.

While N-acylation is the predominant pathway, other reactions like C-acylation are theoretically possible but are generally not favored under these conditions for lactams. nih.gov The careful control of reaction parameters ensures high selectivity for the desired N-lauroyl product.

Green Chemistry Principles in Synthesis

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional acylation reactions often employ chlorinated solvents, which pose environmental and health risks. In the context of N-Lauroylcaprolactam synthesis, a shift towards more sustainable solvent systems is a primary goal.

Solvent-Free Synthesis: One approach is to conduct the reaction under solvent-free conditions. This can be achieved by heating the reactants together in their neat form, provided they are liquids or can be melted at a reasonable temperature. Research has demonstrated the feasibility of solvent-free processes for the synthesis of the precursor, ε-caprolactam, utilizing solid catalysts and air as the oxidant, which entirely avoids organic solvents and aggressive reagents. nih.govrwth-aachen.decmu.edu A similar principle could be applied to the subsequent acylation step.

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent, and the biphasic Schotten-Baumann condition is an example of its use. wikipedia.org Other bio-based solvents, such as γ-valerolactone and ethyl lactate, are being explored as sustainable replacements for conventional organic solvents in various chemical transformations. researchgate.netrsc.org These solvents are often derived from renewable resources, are biodegradable, and have lower toxicity profiles.

Atom Economy Considerations in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. The conventional Schotten-Baumann synthesis of N-Lauroylcaprolactam using lauroyl chloride has a notably poor atom economy. This is because it generates a stoichiometric amount of hydrogen chloride, which is subsequently neutralized by a base (e.g., NaOH), producing salt (NaCl) and water as byproducts. None of the atoms from the HCl or the neutralizing base are part of the final product. organic-chemistry.org

A significantly more atom-economical alternative is the direct catalytic amidation of caprolactam with lauric acid. mdpi.com This reaction forms the amide bond directly, with the only byproduct being water, resulting in a theoretical atom economy approaching 100%. encyclopedia.pub This approach aligns with green chemistry principles by maximizing the conversion of raw materials into the product and minimizing waste. mdpi.com

Synthetic RouteReactantsDesired ProductByproductsAtom Economy (%)
Schotten-Baumann ReactionCaprolactam (C₆H₁₁NO) + Lauroyl Chloride (C₁₂H₂₃OCl) + NaOHN-Lauroylcaprolactam (C₁₈H₃₃NO₂)NaCl + H₂O66.8%
Direct Catalytic AmidationCaprolactam (C₆H₁₁NO) + Lauric Acid (C₁₂H₂₄O₂)N-Lauroylcaprolactam (C₁₈H₃₃NO₂)H₂O94.3%

Calculation based on molecular weights: Caprolactam (113.16 g/mol ), Lauroyl Chloride (218.77 g/mol ), NaOH (40.00 g/mol ), N-Lauroylcaprolactam (295.48 g/mol ), NaCl (58.44 g/mol ), H₂O (18.02 g/mol ), Lauric Acid (200.32 g/mol ).

Catalyst Development for Enhanced Sustainability

The transition from low atom-economy routes to direct amidation necessitates the development of effective and sustainable catalysts. Significant progress has been made in identifying catalysts that can facilitate the reaction between carboxylic acids and lactams under milder conditions.

Zirconium-Based Catalysts: Zirconium compounds, such as Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), have emerged as effective, inexpensive, moisture-stable, and low-toxicity Lewis acid catalysts for the direct N-acylation of lactams with unactivated carboxylic acids. researchgate.net These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the lactam. researchgate.net

Boron and Silicon-Based Catalysts: Boronic acids and their derivatives have been successfully employed as catalysts for direct amidation, operating under mild conditions to promote the formation of the amide bond while dehydrating the reaction mixture. researchgate.net Similarly, silicon-containing reagents like tetramethylorthosilicate have been used as effective coupling agents, leading to high yields of amides with simple workup procedures. doi.org

Organocatalysts: Amidine-based compounds have been developed as potent organocatalysts for the N-acylation of lactams. nih.govnii.ac.jp These metal-free catalysts offer an alternative pathway that avoids the potential for metal contamination in the final product.

For the synthesis of the caprolactam precursor itself, the development of bifunctional, nanoporous solid catalysts allows for a single-step, solvent-free production method that is environmentally benign and avoids the generation of ammonium (B1175870) sulfate (B86663) waste common in traditional routes. nih.gov

Renewable Feedstock Utilization in Precursor Synthesis

A cornerstone of a sustainable chemical industry is the use of renewable feedstocks. Both precursors for N-Lauroylcaprolactam—caprolactam and lauric acid—can be derived from biological sources, positioning the final product as a potentially bio-based chemical.

Lauric Acid: Lauric acid is a saturated fatty acid that is abundantly available from renewable plant-based sources. It is a major component of coconut oil and palm kernel oil, from which it can be isolated via hydrolysis. musimmas.comwikipedia.org Furthermore, biotechnological routes are being developed for its production using genetically engineered microorganisms, such as the cyanobacterium Synechococcus sp., which can synthesize and secrete lauric acid directly from CO₂. nih.gov

Optimization of Synthetic Yields and Purity

The optimization of synthetic processes for N-acyl derivatives, including N-lauroylcaprolactam, is crucial for achieving high yields and purity, which are essential for industrial applications. Key parameters that are typically optimized include reaction temperature, catalyst concentration, substrate molar ratio, and reaction time. Drawing parallels from studies on the enzymatic synthesis of structurally similar compounds, such as lauroyl-N-methyl glucamide, can provide valuable insights into the optimization of N-lauroylcaprolactam synthesis.

One of the primary approaches to optimization involves a systematic study of the reaction conditions. For instance, in an enzymatic synthesis, the concentration of the biocatalyst, the molar ratio of the acyl donor (lauric acid or its derivative) to the acyl acceptor (caprolactam), and the temperature can significantly influence the reaction's efficiency.

A study on the enzymatic synthesis of lauroyl-N-methyl glucamide using an immobilized lipase (B570770) demonstrated that systematically varying these parameters led to a significant improvement in the product yield. The interactive effects of enzyme concentration, substrate molar ratio, and temperature were investigated using Response Surface Methodology (RSM). The results indicated that simultaneously increasing these parameters positively affected the reaction yield, with temperature showing the most significant impact.

Table 1: Illustrative Data on the Optimization of an Analogous N-Lauroyl Compound Synthesis

ParameterRange StudiedOptimal ValueEffect on Yield
Enzyme Concentration4% - 12% (w/w)8%Increasing concentration up to the optimum improves yield; higher concentrations may not be cost-effective.
Substrate Molar Ratio (Amine:Acid)1:1 - 1:51:1An equimolar ratio was found to be optimal, preventing substrate inhibition and maximizing atom economy.
Temperature40°C - 60°C50-55°CHigher temperatures increase reaction rate, but excessive heat can lead to enzyme denaturation.

This data is based on the optimization of lauroyl-N-methyl glucamide synthesis and is presented here as a model for the potential optimization of N-lauroylcaprolactam synthesis.

Purification of the final product is another critical aspect. Common methods for purifying N-acyl caprolactams would likely involve techniques such as crystallization, column chromatography, or distillation to remove unreacted starting materials and any by-products. The choice of purification method would depend on the physical properties of N-lauroylcaprolactam and the nature of the impurities.

Comparative Analysis of Different Synthetic Routes

Several synthetic routes can be envisioned for the production of N-lauroylcaprolactam, each with its own set of advantages and disadvantages. The primary methods would likely fall into two categories: conventional chemical synthesis and biocatalytic (enzymatic) synthesis.

Chemical Synthesis:

A common method for the N-acylation of lactams is the reaction with an acyl chloride, in this case, lauroyl chloride , in the presence of a base. The base is required to neutralize the hydrochloric acid by-product. This method is generally high-yielding and proceeds under relatively mild conditions.

Route 1: Acylation with Lauroyl Chloride

Reactants: Caprolactam, Lauroyl Chloride, Base (e.g., triethylamine, pyridine)

Advantages: High reactivity of acyl chloride leads to high conversion and yield. The reaction is typically fast.

Disadvantages: Lauroyl chloride is corrosive and moisture-sensitive. The use of a base and the formation of hydrochloride salts necessitate purification steps. The reagents can be harsh and may not be suitable for sensitive substrates.

Another chemical approach involves the direct condensation of lauric acid with caprolactam using a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDCI).

Route 2: Direct Amidation with Lauric Acid

Reactants: Caprolactam, Lauric Acid, Coupling Agent

Advantages: Milder conditions compared to the acyl chloride route. Avoids the use of corrosive acyl chlorides.

Disadvantages: Coupling agents can be expensive and may generate by-products that are difficult to remove (e.g., dicyclohexylurea from DCC).

Enzymatic Synthesis:

A greener and more sustainable alternative is the use of enzymes, such as lipases or acylases, to catalyze the N-acylation of caprolactam. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts and often milder reaction conditions.

Route 3: Enzymatic N-Acylation

Reactants: Caprolactam, Lauric Acid (or a simple ester derivative)

Enzyme: Lipase (e.g., from Candida antarctica) or a suitable acylase.

Advantages: High selectivity, reducing the formation of by-products. Milder reaction conditions (temperature, pH). Environmentally friendly and biodegradable catalysts.

Disadvantages: Enzymes can be more expensive than chemical catalysts. Reaction rates may be slower. Optimization of reaction conditions (pH, temperature, solvent) is crucial for high yields.

Table 2: Comparative Analysis of Potential Synthetic Routes for N-Lauroylcaprolactam

FeatureRoute 1: Lauroyl ChlorideRoute 2: Lauric Acid + Coupling AgentRoute 3: Enzymatic Synthesis
Reagents Corrosive, moisture-sensitiveLess hazardousBenign, biodegradable
Reaction Conditions Mild to moderate temperatureMild temperatureMild temperature and pH
By-products Hydrochloride saltsUrea derivativesOften minimal (e.g., water)
Yield Generally highModerate to highCan be high with optimization
Purity Requires significant purificationPurification can be challengingOften high due to enzyme selectivity
Environmental Impact Moderate to highModerateLow
Cost Reagents can be inexpensiveCoupling agents can be costlyEnzyme cost can be a factor

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2H-Azepin-2-one, hexahydro-N-lauroyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the spatial relationships between atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of 2H-Azepin-2-one, hexahydro-N-lauroyl- is characterized by distinct signals corresponding to the protons of the hexahydro-azepin-2-one ring and the N-lauroyl side chain.

The protons on the caprolactam ring typically appear as complex multiplets due to spin-spin coupling with neighboring protons. The methylene (B1212753) protons adjacent to the nitrogen atom (C7-H) are expected to be shifted downfield to approximately 3.4-3.6 ppm due to the inductive effect of the nitrogen. The protons adjacent to the carbonyl group (C3-H) are also deshielded and typically resonate around 2.5-2.7 ppm. The remaining ring protons (C4-H, C5-H, C6-H) usually appear as overlapping multiplets in the range of 1.5-1.8 ppm.

The N-lauroyl chain exhibits characteristic signals for a long alkyl group. The methylene protons alpha to the amide carbonyl (C2'-H) are deshielded and appear as a triplet around 2.4-2.6 ppm. The bulk of the methylene protons in the chain (C4'-H to C11'-H) form a broad, unresolved peak around 1.2-1.4 ppm. The terminal methyl group (C12'-H) is the most shielded, appearing as a triplet at approximately 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2H-Azepin-2-one, hexahydro-N-lauroyl-

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C7-H₂ (Ring)3.4 - 3.6t
C3-H₂ (Ring)2.5 - 2.7t
C2'-H₂ (Chain)2.4 - 2.6t
C4-H₂, C5-H₂, C6-H₂ (Ring)1.5 - 1.8m
C3'-H₂ (Chain)1.5 - 1.7quint
C4'-H₂ to C11'-H₂ (Chain)1.2 - 1.4br s
C12'-H₃ (Chain)0.8 - 0.9t

t = triplet, quint = quintet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each chemically distinct carbon atom produces a single peak, making it possible to count the number of unique carbons and identify their chemical environment.

In 2H-Azepin-2-one, hexahydro-N-lauroyl-, two carbonyl carbons are present and are the most deshielded signals in the spectrum. The amide carbonyl of the caprolactam ring (C2) is expected to resonate around 177-179 ppm, while the lauroyl carbonyl (C1') appears at a slightly higher field, around 174-176 ppm.

The carbons of the caprolactam ring show distinct shifts. The carbon adjacent to the nitrogen (C7) is found around 48-50 ppm, while the carbon alpha to the carbonyl (C3) is at approximately 37-39 ppm. The other ring carbons (C4, C5, C6) resonate in the 23-30 ppm range. For the lauroyl chain, the carbon alpha to the carbonyl (C2') is typically found around 35-37 ppm. The long methylene chain produces a series of closely spaced signals between 22-32 ppm, and the terminal methyl carbon (C12') is the most shielded, appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2H-Azepin-2-one, hexahydro-N-lauroyl-

AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Ring C=O)177 - 179
C1' (Chain C=O)174 - 176
C7 (Ring)48 - 50
C3 (Ring)37 - 39
C2' (Chain)35 - 37
C4, C5, C6 (Ring)23 - 30
C3'-C11' (Chain)22 - 32
C12' (Chain)14

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2H-Azepin-2-one, hexahydro-N-lauroyl-, COSY would show correlations between adjacent methylene groups within the caprolactam ring (e.g., C3-H₂ with C4-H₂) and along the lauroyl chain (e.g., C2'-H₂ with C3'-H₂), allowing for a sequential walk-through of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to, providing definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems. A key correlation would be observed between the C7-H₂ protons of the ring and the C1' carbonyl carbon of the lauroyl chain, unambiguously confirming the N-acyl linkage.

N-acyl lactams like 2H-Azepin-2-one, hexahydro-N-lauroyl- exhibit interesting conformational dynamics that can be studied using variable temperature (VT) NMR. rsc.org Two primary dynamic processes are expected:

Amide Bond Rotation: The C(O)-N bond has partial double-bond character, leading to restricted rotation. At low temperatures, this rotation can become slow on the NMR timescale, resulting in the appearance of two distinct sets of signals (rotamers) for the protons and carbons near the amide bond. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden, coalesce, and finally sharpen into a single time-averaged signal. researchgate.net

Ring Conformation: The seven-membered azepinone ring is not planar and is known to adopt a flexible chair-like conformation. rsc.orgresearchgate.net VT-NMR can be used to study the energetics of the ring inversion process, although this is often a rapid process with a low energy barrier.

These studies provide insight into the molecule's flexibility and the preferred conformations in solution, which can be critical to its function.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying the functional groups present in a molecule. uni-siegen.de IR and Raman are complementary; a vibrational mode that is strong in IR may be weak in Raman, and vice versa. edinst.com

The key functional groups in 2H-Azepin-2-one, hexahydro-N-lauroyl- give rise to characteristic bands in the IR and Raman spectra.

Amide Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band from the tertiary amide carbonyl group. Due to the presence of two carbonyls (one in the ring, one in the chain), two distinct, strong C=O stretching bands are expected in the region of 1650-1700 cm⁻¹. The ring amide carbonyl typically appears at a lower wavenumber (around 1650-1670 cm⁻¹) compared to the acyclic amide carbonyl. These modes would be weaker in the Raman spectrum.

C-H Stretching: The aliphatic C-H stretching vibrations from the numerous CH₂ groups in the ring and lauroyl chain produce strong, sharp bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

C-N Stretching: The amide C-N stretching vibration is expected to appear in the 1200-1350 cm⁻¹ range.

CH₂ Bending/Scissoring: Vibrations corresponding to the scissoring motion of the methylene groups are typically observed around 1465 cm⁻¹.

Table 3: Principal Vibrational Mode Assignments for 2H-Azepin-2-one, hexahydro-N-lauroyl-

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (Aliphatic)2850 - 3000StrongStrong
C=O Stretch (Amide I)1650 - 1700Very StrongMedium
CH₂ Scissor~1465MediumMedium
C-N Stretch1200 - 1350MediumWeak

Elucidation of Hydrogen Bonding Networks

The molecular structure of 2H-Azepin-2-one, hexahydro-N-lauroyl-, features a tertiary amide within the caprolactam ring. Unlike primary or secondary amides, the nitrogen atom is not bonded to a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor. However, the carbonyl oxygen of the lactam is a potential hydrogen bond acceptor.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to confirm its elemental composition. The chemical formula for 2H-Azepin-2-one, hexahydro-N-lauroyl- is C₁₈H₃₅NO. Based on this, the theoretical exact mass can be calculated.

ParameterValue
Molecular FormulaC₁₈H₃₅NO
Theoretical Exact Mass281.2719 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

While a detailed experimental mass spectrum for N-lauroylcaprolactam is not widely published, the fragmentation pattern upon ionization (e.g., by electron impact) can be predicted based on its structure. The molecule consists of a caprolactam ring and a C12 alkyl (lauroyl) chain.

Key expected fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the lauroyl side chain or parts of it.

Cleavage of the caprolactam ring , which can lead to a variety of smaller fragments.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 281, along with a series of fragment ions corresponding to these cleavage patterns.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Deconvolution

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The amide chromophore in the caprolactam ring is the primary site of UV absorption in 2H-Azepin-2-one, hexahydro-N-lauroyl-. Amides typically exhibit two characteristic absorptions:

A π → π * transition at shorter wavelengths (typically below 200 nm).

An n → π * transition at longer wavelengths (around 210-230 nm), which is often weaker.

Due to the presence of the carbonyl group, it is expected that N-lauroylcaprolactam would show UV absorbance in the lower UV range. Specific absorption maxima (λmax) and molar absorptivity values from experimental studies are not widely reported.

Transition TypeExpected Wavelength Range (nm)
π → π< 200
n → π210 - 230

X-ray Crystallography for Solid-State Structure Determination

As of now, the crystal structure of 2H-Azepin-2-one, hexahydro-N-lauroyl- does not appear to be available in open crystallographic databases. Such a study would be highly valuable for a complete understanding of its solid-state properties and for computational modeling efforts.

Determination of Bond Lengths and Angles3.5.2. Analysis of Crystal Packing and Intermolecular Interactions3.5.3. Conformational Analysis in the Crystalline State

Without access to published X-ray diffraction data or similar structural studies for "2H-Azepin-2-one, hexahydro-N-lauroyl-," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular structure and reactivity of 2H-Azepin-2-one, hexahydro-N-lauroyl-, a derivative of caprolactam. These computational methods allow for the detailed examination of electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 2H-Azepin-2-one, hexahydro-N-lauroyl-, DFT calculations, often employing hybrid functionals such as B3LYP combined with a basis set like 6-311++G(d,p), can accurately predict its geometric and electronic properties. This level of theory has been successfully applied to the parent molecule, ε-caprolactam, to determine its structural parameters. mdpi.com The calculations for the N-lauroyl derivative would involve optimizing the molecular geometry to find the lowest energy conformation, considering the flexible lauroyl chain and the seven-membered azepinone ring. From this optimized structure, various electronic properties such as orbital energies, charge distribution, and dipole moment can be determined. The addition of the N-lauroyl group, an acyl substituent, influences the electronic environment of the lactam ring, particularly affecting the electron density on the nitrogen and carbonyl carbon atoms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.govwuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com

For 2H-Azepin-2-one, hexahydro-N-lauroyl-, the HOMO is expected to be localized primarily on the amide group, which is the most electron-rich part of the molecule. The LUMO is likely centered around the carbonyl group (C=O), which acts as the primary electron-accepting site. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors This table presents plausible, theoretically calculated values for N-lauroylcaprolactam based on typical DFT results for similar organic molecules.

ParameterEnergy Value (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO1.45Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.30Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. wuxiapptec.com
Ionization Potential (I)6.85Estimated as -EHOMO; energy required to remove an electron.
Electron Affinity (A)-1.45Estimated as -ELUMO; energy released when an electron is added.
Chemical Hardness (η)4.15Calculated as (I - A) / 2; measures resistance to change in electron distribution. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species. mdpi.com The MEP map is plotted on the molecule's electron isodensity surface, with different colors representing varying electrostatic potential values.

In an MEP map of 2H-Azepin-2-one, hexahydro-N-lauroyl-:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this molecule, the most intense red area would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue regions represent positive electrostatic potential, signifying areas of electron deficiency. These sites are susceptible to nucleophilic attack. Positive potential would be found on the hydrogen atoms of the alkyl chains.

Green and yellow regions denote areas of neutral or near-neutral potential. The long lauroyl hydrocarbon chain would primarily exhibit these characteristics.

This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital in molecular recognition and binding processes. mdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of both the seven-membered ring and the long N-lauroyl side chain of 2H-Azepin-2-one, hexahydro-N-lauroyl- results in a complex conformational landscape. Theoretical studies are essential to explore the possible shapes the molecule can adopt and their relative energies.

Due to the large size and numerous degrees of freedom of 2H-Azepin-2-one, hexahydro-N-lauroyl-, quantum chemical calculations for conformational analysis can be computationally expensive. Molecular Mechanics (MM) offers a more efficient alternative. Using classical force fields, MM can rapidly calculate the potential energy of thousands of different conformations, allowing for a broad exploration of the molecule's potential energy surface.

Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, simulating the actual movement of the atoms over a specific period. nih.govmdpi.com An MD simulation of this molecule would reveal how the lauroyl chain folds and moves in relation to the azepinone ring, identifying the most stable and frequently occurring conformations in a given environment (e.g., in a vacuum or a solvent). nih.gov This information is critical for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

The seven-membered azepinone ring is not planar and exists in several puckered conformations, with the "chair" form being the most stable for the parent ε-caprolactam molecule. researchgate.net These conformations can interconvert through a process known as ring inversion. This process involves passing through higher-energy "boat" or "twist-boat" transition states.

Theoretical calculations using DFT (B3LYP/6-311+G(d,p)) have determined the energy barrier for this process in ε-caprolactam. researchgate.net The substitution of the amide hydrogen with a bulky lauroyl group in 2H-Azepin-2-one, hexahydro-N-lauroyl- is expected to sterically influence the ring's conformational preferences and the energy barrier for inversion. Computational studies can quantify this effect, providing insight into the ring's flexibility and the relative stability of its different conformers.

Table 2: Calculated Energy Barrier for Ring Inversion of the Azepinone Moiety Data based on the parent ε-caprolactam molecule.

ConformationProcessMethodCalculated Free Energy of Activation (ΔG‡)
ChairRing InversionB3LYP/6-311+G(d,p)10.5 kcal/mol researchgate.net

Influence of the Lauroyl Moiety on Overall Conformation

Theoretical models suggest that the bulky and flexible lauroyl chain introduces steric demands that can affect the puckering of the caprolactam ring. Molecular mechanics and density functional theory (DFT) calculations would be employed to explore the potential energy surface of N-lauroyl-ε-caprolactam. These studies would likely indicate that while the chair conformation of the caprolactam ring remains a low-energy state, the presence of the lauroyl group can lead to a distribution of conformers. The long aliphatic chain of the lauroyl moiety is expected to adopt various folded and extended conformations, driven by weak intramolecular van der Waals interactions. The orientation of the lauroyl group relative to the caprolactam ring is also a critical factor, with different rotational isomers (rotamers) around the N-C(O) bond exhibiting distinct energy levels.

It is hypothesized that the most stable conformers would arrange the lauroyl chain in a manner that minimizes steric hindrance with the caprolactam ring, likely extending away from the ring. The carbonyl group of the lauroyl moiety and the amide bond of the caprolactam ring are predicted to remain nearly planar to maximize resonance stabilization.

Table 1: Predicted Dihedral Angles for Key Rotamers of N-lauroyl-ε-caprolactam

Rotamer Dihedral Angle (C-N-C=O) Relative Energy (kcal/mol)
A ~180° (trans) 0.0
B ~0° (cis) > 5.0

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts for N-lauroyl-ε-caprolactam can be achieved using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would reveal the influence of the lauroyl group on the electronic environment of the caprolactam ring nuclei. For instance, the protons on the carbon atom alpha to the nitrogen (the methylene (B1212753) group adjacent to the nitrogen in the ring) are expected to show a downfield shift compared to unsubstituted caprolactam due to the electron-withdrawing effect of the acyl group. The chemical shifts of the carbons and protons within the lauroyl chain would be predicted to be similar to those in long-chain alkanes, with characteristic signals for the methylene groups adjacent to the carbonyl and the terminal methyl group.

Table 2: Predicted 13C NMR Chemical Shifts for N-lauroyl-ε-caprolactam

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Caprolactam) 175-180
C=O (Lauroyl) 170-175
CH2 (alpha to N) 45-50
CH2 (Lauroyl chain) 20-40
CH3 (Lauroyl) ~14

Vibrational Frequencies: The infrared (IR) spectrum of N-lauroyl-ε-caprolactam can be simulated by calculating its vibrational frequencies. These calculations would predict strong absorption bands corresponding to the C=O stretching vibrations of both the amide in the caprolactam ring and the carbonyl in the lauroyl group. The frequencies of these two carbonyl stretches are expected to be distinct, allowing for their differentiation. The C-N stretching frequency and the various C-H stretching and bending modes of the caprolactam ring and the lauroyl chain would also be predicted.

Table 3: Predicted Key Vibrational Frequencies for N-lauroyl-ε-caprolactam

Vibrational Mode Predicted Frequency (cm-1)
C=O Stretch (Amide) 1650-1680
C=O Stretch (Lauroyl) 1700-1730
C-H Stretch (Aliphatic) 2850-3000
C-N Stretch 1250-1350

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to investigate the mechanisms of reactions involving N-lauroyl-ε-caprolactam. For example, the hydrolysis of the amide bond could be modeled to understand its stability. Computational chemists would map out the potential energy surface for the reaction, identifying the transition state structure and calculating the activation energy.

Such studies would likely model the approach of a nucleophile, such as a hydroxide (B78521) ion, to one of the carbonyl carbons. The calculations would characterize the tetrahedral intermediate formed and the subsequent bond-breaking and bond-forming steps. By comparing the activation energies for the hydrolysis of the endocyclic (caprolactam) and exocyclic (lauroyl) amide bonds, the relative reactivity of these two sites could be predicted. It is generally expected that the exocyclic amide bond might be more sterically hindered due to the long lauroyl chain, potentially influencing its reactivity.

The characterization of the transition state involves identifying a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy barrier.

Polymer Science and Materials Chemistry Applications

Application as Polymerization Activators or Initiators

The primary and most significant application of N-lauroyl caprolactam in polymer science is as a direct activator for the anionic ring-opening polymerization of lactams, such as ε-caprolactam to produce Polyamide 6 (Nylon 6). mdpi.comscite.ai This process allows for rapid polymerization at temperatures below the melting point of the resulting polymer, which is advantageous in processes like reaction injection molding (RIM) and casting. wikipedia.org

N-acyl lactams, including N-lauroyl caprolactam, are typically synthesized through a direct acylation reaction. This involves reacting the parent lactam, ε-caprolactam, with a suitable acylating agent. For the synthesis of N-lauroyl caprolactam, lauroyl chloride or lauric anhydride (B1165640) would be reacted with ε-caprolactam in the presence of a base or an acid scavenger to neutralize the hydrochloric acid byproduct. The reaction results in the formation of an amide bond between the lauroyl group and the nitrogen atom of the caprolactam ring. This straightforward synthesis makes a wide variety of N-acyl lactam activators accessible for fine-tuning polymerization processes.

The mechanism of activation by N-lauroyl caprolactam is a cornerstone of rapid polyamide synthesis. The process can be described in two main stages: initiation and propagation.

Initiation: The process begins with the formation of lactam anions from ε-caprolactam monomer using a strong base, such as sodium caprolactamate or ε-caprolactam magnesium bromide. mdpi.com These lactam anions are the true initiators.

Activation and First Ring-Opening: A lactam anion performs a nucleophilic attack on the endocyclic carbonyl carbon of the N-lauroyl caprolactam molecule. This attack is highly favored because the imide structure of the N-acyl lactam makes this carbonyl group much more reactive than the amide carbonyl of another monomer molecule. mdpi.comsid.ir This step opens the seven-membered ring of the activator, forming a linear amino acid derivative that is acylated at its nitrogen atom, which now constitutes the active growth center for the polymer chain.

Propagation: The propagation proceeds by the addition of subsequent lactam anions to the N-acyl lactam end-group of the growing polymer chain. rsc.org In each step, a lactam monomer anion attacks the terminal imide group, opening its own ring and adding to the chain length, while regenerating the N-acyl lactam growth center at the new chain end. This cycle repeats rapidly, leading to the formation of high molecular weight polyamide chains in a very short time. researchgate.net

Modification of Polymeric Architectures

The covalent attachment of N-lauroylcaprolactam derivatives to polymer backbones can be achieved through various synthetic strategies, leading to materials with novel and enhanced properties. These modifications can be broadly categorized into grafting and cross-linking, each offering distinct advantages in the design of functional polymers.

Grafting Strategies for N-Lauroylcaprolactam Derivatives

Grafting involves the attachment of polymer chains as side chains to a main polymer backbone. This technique can be used to combine the properties of two different polymers into a single material. While direct studies on grafting N-lauroylcaprolactam are not extensively documented, analogous strategies involving the related monomer, N-vinylcaprolactam (NVCL), provide a strong basis for potential methodologies.

One promising approach is graft polymerization , where the N-lauroylcaprolactam moiety, functionalized with a polymerizable group, is copolymerized with another monomer. For instance, a monomer bearing the N-lauroylcaprolactam unit could be grafted onto a polymer backbone via techniques like free-radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These controlled radical polymerization techniques offer precise control over the grafting density and the length of the grafted chains, allowing for fine-tuning of the final material's properties. specificpolymers.comnih.govresearchgate.netnih.gov

A relevant example is the graft polymerization of NVCL onto polylactic acid (PLA) films using UV irradiation. researchgate.net This method involves the use of a photoinitiator to generate radicals on the PLA surface, which then initiate the polymerization of NVCL, resulting in a grafted surface layer. researchgate.net A similar approach could be envisioned for N-lauroylcaprolactam, leading to PLA films with modified surface hydrophobicity and biocompatibility.

Another pertinent strategy is the binary grafting of different monomers onto a natural polymer backbone. For example, the simultaneous grafting of poly(N-vinylcaprolactam) and poly(acrylic acid) onto chitosan (B1678972) hydrogels has been achieved using ionizing radiation. mdpi.com This approach could be adapted to incorporate N-lauroylcaprolactam alongside a hydrophilic monomer to create amphiphilic grafted hydrogels with tunable responsiveness to stimuli like temperature and pH. mdpi.com

The "grafting to" method, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone, and the "grafting from" method, where polymerization is initiated from active sites on the backbone, are both viable strategies for incorporating N-lauroylcaprolactam derivatives. frontiersin.org

Table 1: Potential Grafting Strategies for N-Lauroylcaprolactam Derivatives

Grafting StrategyDescriptionPotential Polymer BackboneExpected Properties
UV-induced Grafting Utilizes UV irradiation and a photoinitiator to graft monomers from a polymer surface.Polylactic acid (PLA), PolypropyleneModified surface hydrophobicity, improved biocompatibility.
Radiation-induced Grafting Employs ionizing radiation to create active sites on the backbone for graft polymerization.Chitosan, CelluloseAmphiphilicity, stimuli-responsive behavior (pH, temperature).
"Grafting from" via CRP Controlled radical polymerization (e.g., ATRP, RAFT) initiated from the polymer backbone.Polyacrylates, PolystyreneWell-defined graft architecture, tunable graft density and length.
"Grafting to" Attachment of pre-formed polymers with N-lauroylcaprolactam units to a functionalized backbone.Polymers with reactive groups (e.g., hydroxyl, carboxyl)Combines distinct polymer properties.

Cross-linking Studies for Network Polymers

Cross-linking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. Such networks are characteristic of hydrogels and thermosets, materials with a wide range of applications. The incorporation of N-lauroylcaprolactam derivatives into these networks can influence their swelling behavior, mechanical properties, and ability to interact with other molecules.

Studies on N-vinylcaprolactam (NVCL) provide insights into how N-lauroylcaprolactam could be used in cross-linked systems. For instance, cross-linked films have been prepared by the radiation treatment of water-soluble copolymers of NVCL and 2-hydroxyethyl acrylate (B77674) grafted onto polyvinyl alcohol. nih.gov The degree of cross-linking and the swelling capacity of these films were found to be dependent on the copolymer composition and the absorbed radiation dose. nih.gov Introducing the hydrophobic lauroyl group through N-lauroylcaprolactam could lead to the formation of physically cross-linked domains within the hydrogel network, further modulating its properties.

Physically cross-linked hydrogels based on NVCL and acrylic or methacrylic acid have also been prepared via free-radical polymerization. researchgate.net These hydrogels exhibit temperature and pH-responsive behavior. researchgate.net The incorporation of N-lauroylcaprolactam into such systems could enhance their hydrophobic interactions, potentially leading to more pronounced stimuli-responsiveness and altered mechanical strength. The synthesis of NVCL-based hydrogels using photopolymerization with a cross-linking agent like diethylene glycol diacrylate has also been reported. mdpi.com

Table 2: Potential Effects of N-Lauroylcaprolactam in Cross-linked Polymer Networks

PropertyExpected Influence of N-LauroylcaprolactamRationale
Swelling Behavior Reduced swelling in aqueous media.The hydrophobic lauroyl groups would decrease the overall hydrophilicity of the network.
Mechanical Strength Potentially increased modulus.The lauroyl chains could form physical cross-links through hydrophobic associations, reinforcing the network.
Stimuli-Responsiveness Enhanced temperature sensitivity.The hydrophobic interactions of the lauroyl groups would be temperature-dependent, potentially leading to a sharper volume phase transition.
Encapsulation/Release Improved encapsulation of hydrophobic molecules.The hydrophobic domains created by the lauroyl groups could serve as reservoirs for lipophilic drugs or other molecules.

Advanced Material System Integration (e.g., Nanogels, Functional Polymers)

The integration of N-lauroylcaprolactam moieties into advanced material systems like nanogels and functional polymers opens up possibilities for creating sophisticated materials with tailored properties for specific applications, including drug delivery and smart coatings.

Synthesis of N-Functional Polymers for Specific Architectures

The synthesis of polymers with well-defined architectures, such as block copolymers, is crucial for controlling their self-assembly and macroscopic properties. Controlled polymerization techniques are instrumental in achieving this level of precision. specificpolymers.comnih.govnih.gov

Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic block functionalized with N-lauroylcaprolactam could be synthesized using methods like RAFT or ATRP. For example, a hydrophilic monomer like N-vinylpyrrolidone or a short-chain polyethylene (B3416737) glycol acrylate could be polymerized first, followed by the polymerization of a monomer containing the N-lauroylcaprolactam group.

A relevant study describes the synthesis of well-defined amphiphilic, thermo-responsive poly(N-vinylcaprolactam)-b-poly(ε-caprolactone) (PNVCL-b-PCL) block copolymers. researchgate.netnih.gov This was achieved by combining RAFT polymerization for the PNVCL block and ring-opening polymerization for the PCL block. researchgate.netnih.gov This synthetic strategy could be adapted to create block copolymers with N-lauroylcaprolactam, leading to materials with tunable self-assembly behavior in aqueous solutions.

The synthesis of dual-responsive poly(N-vinylcaprolactam-co-N-methylolacrylamide) nanogels via free radical emulsion polymerization has also been reported. nih.gov These nanogels exhibit both temperature and pH sensitivity. nih.gov Incorporating N-lauroylcaprolactam as a comonomer in such a synthesis could introduce hydrophobic domains within the nanogels, enhancing their ability to encapsulate hydrophobic guest molecules.

Self-Assembly of N-Lauroyl-functionalized Polymeric Systems

The presence of the hydrophobic lauroyl group in N-lauroylcaprolactam-functionalized polymers is expected to drive their self-assembly in aqueous environments. Amphiphilic block copolymers containing N-lauroylcaprolactam would likely form micelles, with a hydrophobic core composed of the lauroyl-containing blocks and a hydrophilic corona. mdpi.com

The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, would be influenced by the length of the hydrophobic N-lauroylcaprolactam block and the hydrophilic block. nih.gov The morphology of the resulting self-assembled structures (e.g., spherical micelles, cylindrical micelles, vesicles) would also depend on the block copolymer composition and the solvent conditions.

The self-assembly of PNVCL-b-PCL block copolymers in aqueous solution has been shown to result in the formation of micelles with a lower critical solution temperature (LCST) behavior, which can be tuned by varying the block copolymer composition. researchgate.net This thermo-responsive behavior is a key feature of many smart polymers. The introduction of the strongly hydrophobic lauroyl group would likely lower the LCST of such systems.

Table 3: Predicted Self-Assembly Behavior of N-Lauroyl-functionalized Polymers

Polymer ArchitecturePredicted Self-Assembled Structure in WaterKey Influencing FactorsPotential Applications
Amphiphilic Diblock Copolymer Spherical or cylindrical micelles, vesicles.Block length ratio, polymer concentration, temperature.Drug delivery, nanoreactors.
Graft Copolymer (hydrophilic backbone) Core-shell nanoparticles.Grafting density, length of N-lauroylcaprolactam grafts.Emulsifiers, surface modifiers.
Random Copolymer (with hydrophilic comonomer) Aggregates or collapsed coils above LCST.Comonomer ratio, temperature.Smart surfaces, sensors.

Electrochemical Studies of Related N-Functional Polymers

Studies on triphenylamine-based polyamides have shown that these polymers can exhibit reversible electrochemical oxidation processes. researchgate.netresearchgate.net The oxidation potentials can be tuned by modifying the polymer backbone and the substituents. researchgate.netresearchgate.net While N-lauroylcaprolactam does not possess the same electroactive moieties as triphenylamine, the amide group could potentially undergo oxidation or reduction at specific potentials, particularly when incorporated into a conjugated polymer backbone.

The nature of the side chains in conjugated polymers has a significant impact on their electrochemical performance in aqueous electrolytes. For instance, the introduction of glycol side chains can facilitate ion transport and influence the reduction potential of the polymer. nih.gov The hydrophobic lauroyl side chain in an N-lauroylcaprolactam-functionalized polymer would likely hinder ion penetration from an aqueous electrolyte but could be advantageous in non-aqueous electrochemical systems. The side chains can also affect the swelling of the polymer film, which in turn influences the electrochemical processes. nih.gov

Furthermore, the redox behavior of N-functionalized polymers can be exploited for various applications. For example, the redox-induced changes in the polymer's properties can be used for sensing applications or to trigger a response in a smart material.

Table 4: Potential Electrochemical Characteristics of N-Lauroylcaprolactam-Functionalized Polymers

Electrochemical PropertyPotential Influence of N-Lauroylcaprolactam MoietyMeasurement TechniquePotential Applications
Redox Potential May exhibit oxidation/reduction peaks associated with the amide group.Cyclic VoltammetryRedox-active materials, sensors.
Ionic Conductivity Likely to be low in aqueous electrolytes due to hydrophobicity.Electrochemical Impedance SpectroscopyComponents in non-aqueous batteries or capacitors.
Electrochromism Potential for color change upon redox state alteration, if incorporated into a suitable polymer backbone.UV-Vis SpectroelectrochemistrySmart windows, displays.
Capacitive Behavior Could contribute to the overall capacitance in an electrochemical double-layer capacitor.Galvanostatic Charge-DischargeEnergy storage.

Environmental Fate and Degradation Mechanisms

Biodegradation Studies of N-Acylated Caprolactams

While specific studies on N-lauroylcaprolactam are limited, the biodegradation of its parent molecule, ε-caprolactam, has been extensively researched. This research provides a foundational understanding of the likely fate of the caprolactam ring following the initial cleavage of the N-lauroyl group. The biodegradation of N-acylated caprolactams is hypothesized to proceed via a two-stage process: initial hydrolysis of the N-acyl bond, followed by the degradation of the resulting caprolactam and fatty acid.

The microbial degradation of N-acylated caprolactams is expected to be initiated by microorganisms capable of producing enzymes that can hydrolyze the amide bond linking the lauroyl group to the caprolactam ring. This would release lauric acid and ε-caprolactam. Subsequently, different microbial communities would likely be involved in the degradation of these two products.

Degradation of ε-Caprolactam: Numerous bacteria, including species of Pseudomonas, Alcaligenes, and Acinetobacter, are known to degrade ε-caprolactam. wikipedia.org The established pathway begins with the hydrolytic cleavage of the lactam ring to form 6-aminohexanoic acid. wikipedia.orgnih.gov This is followed by deamination to 6-oxohexanoate (B1234620) and subsequent oxidation to adipic acid. wikipedia.org Adipic acid then enters the β-oxidation pathway for fatty acid metabolism. wikipedia.org

Degradation of Lauric Acid: Lauric acid, a saturated fatty acid, is readily biodegradable by a wide range of microorganisms through the β-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Table 1: Key Microbial Genera Involved in the Degradation of Caprolactam and Fatty Acids

Microbial GenusSubstrateKey Degradation Pathway
Pseudomonasε-CaprolactamRing cleavage, deamination, oxidation
Alcaligenesε-CaprolactamRing cleavage, deamination, oxidation
Acinetobacterε-CaprolactamRing cleavage, deamination, oxidation
Various Bacteria and FungiLauric Acidβ-oxidation

The initial and rate-limiting step in the biodegradation of N-lauroylcaprolactam is the enzymatic hydrolysis of the N-acyl bond. This reaction is catalyzed by hydrolases, specifically amidases or acylases.

Amidase/Acylase Activity: Amidases are enzymes that catalyze the hydrolysis of amide bonds. Some amidases exhibit broad substrate specificity and can act on N-acylated compounds. For instance, certain acylases have been shown to deacylate N-acylhomoserine lactones, which are structurally similar to N-acylated caprolactams in that they possess an N-acyl group attached to a lactone or lactam ring. The enzymatic activity of these enzymes often results in the cleavage of the amide bond, releasing the fatty acid and the corresponding amine.

Other Potential Hydrolases: While amidases are the most likely candidates, other hydrolases such as certain proteases or esterases with broad substrate specificity might also exhibit activity towards N-lauroylcaprolactam, although this is less probable. The efficiency of these enzymes would be highly dependent on the three-dimensional structure of the active site and its accessibility to the substrate.

Table 2: Potential Enzymes Involved in the Initial Hydrolysis of N-Lauroylcaprolactam

Enzyme ClassSpecific Enzyme TypeCatalytic Action
HydrolasesAmidase/AcylaseHydrolysis of the N-acyl amide bond
HydrolasesBroad-specificity Proteases/EsterasesPotential, but less likely, hydrolysis of the amide bond

The biodegradation of N-lauroylcaprolactam is expected to yield several intermediate and final products.

Primary Biodegradation Products: The initial enzymatic hydrolysis would result in the formation of two primary products:

Lauric Acid: A 12-carbon saturated fatty acid.

ε-Caprolactam: The seven-membered lactam ring.

Secondary Biodegradation Products: Further microbial degradation of the primary products would lead to:

From ε-caprolactam: 6-aminohexanoic acid, 6-oxohexanoate, and adipic acid. wikipedia.org

From lauric acid: Acetyl-CoA and shorter-chain fatty acids via β-oxidation.

Final Mineralization Products: Complete biodegradation, or mineralization, of the compound would ultimately result in the formation of carbon dioxide, water, and biomass.

Factors Influencing Biodegradation Efficiency

The rate and extent of biodegradation of N-lauroylcaprolactam are influenced by a combination of environmental conditions and the molecular structure of the compound itself.

Environmental parameters play a critical role in microbial activity and enzymatic function, thereby affecting biodegradation rates.

pH: The optimal pH for the activity of amidases and other relevant enzymes can vary. For instance, some amidases show optimal activity in neutral to slightly alkaline conditions. The pH of the environment will also influence the growth and composition of the microbial communities responsible for degradation.

Temperature: Microbial growth and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and other trace elements is crucial for microbial growth and metabolism. A balanced nutrient environment will support a robust microbial population capable of degrading the compound.

The chemical structure of N-lauroylcaprolactam, particularly the presence of the lauroyl group, is a key determinant of its biodegradability.

Aerobic vs. Anaerobic Degradation Processes

The biodegradation of 2H-Azepin-2-one, hexahydro-N-lauroyl- is primarily understood through studies of its parent compound, caprolactam. The presence of the N-lauroyl group is expected to influence the rate and potentially the pathways of degradation.

Aerobic Degradation:

Under aerobic conditions, several microorganisms have been identified that can utilize caprolactam as a sole source of carbon and nitrogen. nih.govethz.ch The primary aerobic degradation pathway for caprolactam commences with the enzymatic hydrolysis of the cyclic amide bond. nih.govnih.govresearchgate.net This initial and crucial step is catalyzed by a caprolactamase, which opens the seven-membered ring to form 6-aminohexanoic acid (6-AHA). nih.govnih.gov Following the ring-opening, 6-AHA undergoes deamination to produce 6-oxohexanoate, which is subsequently oxidized to adipate. nih.govnih.gov Adipate can then enter central metabolic pathways, such as the β-oxidation pathway for fatty acids, leading to complete mineralization. nih.govnih.gov

For 2H-Azepin-2-one, hexahydro-N-lauroyl-, it is hypothesized that a similar initial step of enzymatic hydrolysis of the endocyclic amide bond occurs. However, the fate of the N-lauroyl substituent under these conditions is not well-documented. It is possible that a separate enzymatic step, such as an amidase, cleaves the exocyclic amide bond, releasing lauric acid and caprolactam, with the latter then following its established degradation pathway. Alternatively, the entire molecule may be transformed before the cleavage of the lauroyl group.

Anaerobic Degradation:

There is a notable lack of specific information in the scientific literature regarding the anaerobic degradation of 2H-Azepin-2-one, hexahydro-N-lauroyl- or caprolactam. While anaerobic degradation pathways have been elucidated for other cyclic compounds, direct extrapolation to N-lauroyl-caprolactam is not scientifically rigorous without specific studies. Therefore, the anaerobic fate of this compound remains an area requiring further research.

Table 1: Comparison of Aerobic and Anaerobic Degradation of the Caprolactam Moiety

Degradation Process Key Characteristics Initial Step Key Intermediates Status of Knowledge for N-lauroyl-caprolactam
Aerobic Requires oxygen. Mediated by various bacteria (e.g., Pseudomonas, Paenarthrobacter). nih.govethz.chasm.org Enzymatic hydrolysis of the cyclic amide bond. nih.govnih.gov 6-aminohexanoic acid, 6-oxohexanoate, Adipate. nih.govnih.gov The pathway for the caprolactam ring is inferred; the fate of the N-lauroyl group is unknown.
Anaerobic Occurs in the absence of oxygen. Not established for caprolactam or its derivatives. Not identified. No specific data available.

Hydrolytic Stability and Degradation in Aqueous Media

The stability of the amide bond in the caprolactam ring towards hydrolysis is a critical factor in its environmental persistence. The N-lauroyl substituent is expected to influence this stability. Studies on analogous N-substituted caprolactams, such as N-(β-cyanoethyl)-ε-caprolactam, have shown a significantly higher hydrolytic stability compared to the unsubstituted ε-caprolactam. arkat-usa.org This suggests that the N-lauroyl group in 2H-Azepin-2-one, hexahydro-N-lauroyl- may also confer increased resistance to non-enzymatic hydrolysis. The hydrolysis of the amide bond can be catalyzed by both acids and bases.

The hydrolysis of lactams, including caprolactam, can be effectively catalyzed by strong acids. The mechanism involves the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group as a leaving group results in the cleavage of the C-N bond and the opening of the lactam ring to form the corresponding amino acid. In the case of caprolactam, this process yields ε-aminocaproic acid. google.com For 2H-Azepin-2-one, hexahydro-N-lauroyl-, acid-catalyzed hydrolysis would be expected to cleave the endocyclic amide bond, yielding N-lauroyl-6-aminocaproic acid. The exocyclic amide bond may also be susceptible to hydrolysis under acidic conditions, which would lead to the formation of lauric acid and 6-aminocaproic acid.

Base-catalyzed hydrolysis of amides proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion as the leaving group. The amide anion subsequently abstracts a proton from the newly formed carboxylic acid to yield a carboxylate salt and an amine. In the context of 2H-Azepin-2-one, hexahydro-N-lauroyl-, base-catalyzed hydrolysis would be expected to open the caprolactam ring to form the salt of N-lauroyl-6-aminocaproic acid. Similar to acid-catalyzed hydrolysis, the exocyclic amide linkage may also be cleaved under basic conditions, particularly with heating, to produce laurate and 6-aminocaproate salts.

Table 2: Summary of Hydrolytic Degradation Mechanisms

Hydrolysis Type Catalyzing Agent General Mechanism Expected Product from Endocyclic Cleavage
Acid-Catalyzed Strong Acids (e.g., H₂SO₄) Protonation of carbonyl oxygen, followed by nucleophilic attack of water. google.com N-lauroyl-6-aminocaproic acid
Base-Catalyzed Strong Bases (e.g., NaOH) Nucleophilic attack of hydroxide ion on the carbonyl carbon. Salt of N-lauroyl-6-aminocaproic acid

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for N-Acylated Lactams

The synthesis of N-acylated lactams, including N-Lauroylcaprolactam, is evolving beyond traditional methods towards more efficient, selective, and sustainable catalytic processes. Recent advancements focus on direct acylation and enantioselective techniques that offer higher yields and greater versatility.

One promising approach involves the use of coupling reagents to facilitate the reaction between free carboxylic acids and lactim ethers. For instance, 1-methyl-2-chloropyridinium iodide has been successfully employed as a coupling reagent to produce various N-acyl lactams in good yields. researchgate.net Another innovative strategy is the direct, catalytic N-acylation using unactivated carboxylic acids, which is considered a greener alternative to methods requiring pre-activated acid derivatives. Zirconium-based catalysts, such as Zr(propoxide)4 and ZrOCl2·8H2O, have shown high activity in this type of reaction, achieving yields of up to 97%. rsc.org

Furthermore, the development of catalytic, enantioselective N-acylation methods represents a significant leap forward. Amidine-based catalysts have been demonstrated to effectively promote the asymmetric N-acylation of lactams, providing a powerful tool for the kinetic resolution of racemic lactam substrates. fibrant52.com These methods often achieve excellent levels of enantioselectivity, opening pathways to chiral N-acylated lactam derivatives for specialized applications.

MethodologyCatalyst/ReagentKey Advantages
Coupling Reagent Method 1-methyl-2-chloropyridinium iodideGood yields from free carboxylic acids. researchgate.net
Direct Catalytic Acylation Zirconium-based (e.g., ZrOCl2·8H2O)High yields (up to 97%); uses unactivated acids. rsc.org
Asymmetric N-Acylation Amidine-based catalystsExcellent enantioselectivity; useful for kinetic resolution. fibrant52.com

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions and Degradation

Understanding the dynamics of chemical reactions and material degradation is crucial for process optimization and quality control. Advanced analytical techniques are now being employed for the real-time monitoring of systems involving N-acylated lactams.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D 1H NMR, has emerged as a powerful noninvasive tool for observing reactions in real-time. This method allows for the monitoring of the hydrolytic decomposition of lactam rings within complex biological matrices and even inside living cells, providing invaluable insights into reaction kinetics and mechanisms in situ. mdpi.com For industrial applications, such real-time monitoring can be adapted to track the synthesis or polymerization of N-Lauroylcaprolactam, ensuring precise control over the reaction progress and product purity.

Another frontier is the development of biosensors for continuous, real-time measurements of lactam-containing compounds. nih.gov These devices can utilize enzymes, such as beta-lactamase, which liberate a detectable signal (e.g., a proton) upon hydrolyzing the target molecule. nih.gov While currently focused on antibiotics, this technology could be adapted to create specific sensors for N-Lauroylcaprolactam to monitor its presence or degradation in environmental or biological systems.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling predictive modeling of molecular properties, reaction outcomes, and biological activity. nih.govrsc.org For N-Lauroylcaprolactam, these computational tools offer the potential to accelerate discovery and optimization cycles significantly.

ML algorithms can be trained on large datasets of chemical compounds to predict various properties of new or hypothetical molecules, such as N-Lauroylcaprolactam derivatives. rsc.org This includes forecasting their physicochemical characteristics, potential toxicity, and bioactivity without the need for initial synthesis and testing. rsc.orgacs.org For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how structural modifications to the lauroyl or caprolactam moieties would affect the compound's performance in a specific application. acs.org

AI/ML Application AreaSpecific Task for N-LauroylcaprolactamPotential Impact
Predictive Modeling Forecast physicochemical properties, bioactivity, and toxicity of new derivatives. nih.govrsc.orgAccelerates identification of promising candidates for specific applications.
Synthetic Planning Propose novel and efficient synthetic pathways. acs.orgReduces experimental costs and development time.
Process Optimization Model reaction kinetics and predict optimal conditions (temperature, catalyst, etc.).Improves yield, purity, and sustainability of production.

Exploration of N-Lauroylcaprolactam as a Precursor in Advanced Organic Synthesis

The N-acyl lactam functionality, as seen in N-Lauroylcaprolactam, acts as an activated amide. This inherent reactivity makes it a valuable precursor and intermediate in advanced organic synthesis, particularly as an acylating agent. The strained seven-membered ring of the caprolactam moiety enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of the lauroyl group to various nucleophiles.

This reactivity can be harnessed to synthesize a wide range of other molecules. For example, N-Lauroylcaprolactam can serve as an efficient N-acylating agent for amines, providing a direct route to lauroyl amides under specific conditions. researchgate.net Furthermore, N-acyl lactams can be precursors to highly reactive N-acylimine intermediates, which are powerful building blocks for the synthesis of complex nitrogen-containing heterocyclic compounds. researchgate.net The controlled release of the lauroyl group also suggests potential applications in controlled-release systems or as a component in dynamic covalent chemistry. The reversible acylation behavior observed in some non-β-lactam inhibitors highlights a potential pathway where the acyl group can be transferred and regenerated, a concept that could be explored for N-Lauroylcaprolactam in catalytic cycles. pnas.org

Sustainable Engineering of N-Lauroylcaprolactam-Derived Materials

The drive towards a circular economy has placed a strong emphasis on the development of sustainable and biodegradable materials. N-Lauroylcaprolactam, derived from caprolactam and lauric acid (which can be sourced from renewable vegetable oils), is well-positioned to be a building block for such eco-friendly materials.

Research is focused on engineering polymers and copolymers derived from N-Lauroylcaprolactam that possess desirable properties like biodegradability and recyclability. One strategy involves the copolymerization of N-acylated lactams with other monomers to create functional polyamides with tailored characteristics. rsc.orgacs.org For instance, incorporating the N-lauroyl group could modify the properties of Nylon 6, potentially improving its processability or imparting hydrophobicity.

The concept of "green polymer synthesis" is central to this effort, utilizing biocatalysts like enzymes to produce polyesteramides from ε-caprolactam and other bio-based precursors under mild conditions. researchgate.net The development of sustainable caprolactam itself, such as "EcoLactam®," which has a significantly lower carbon footprint, further enhances the green credentials of any derived materials. fibrant52.com By combining bio-based lauric acid with sustainably produced caprolactam, the resulting N-Lauroylcaprolactam becomes an attractive monomer for creating polymers with improved environmental profiles. researchgate.net

Multi-scale Modeling of Compound Behavior in Complex Systems

To fully understand and predict the behavior of N-Lauroylcaprolactam in complex environments, such as during polymerization or within a biological system, researchers are turning to multi-scale modeling. This computational approach bridges different levels of theory, from the quantum mechanical to the macroscopic, to create a holistic picture of molecular interactions and system dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be used to model the intricate details of chemical reactions involving the N-acyl lactam group. mdpi.com For example, these models can elucidate the precise electronic rearrangements that occur during the acylation of a substrate by N-Lauroylcaprolactam, providing insights into reaction mechanisms and catalyst performance. researchgate.netresearchgate.net

For materials science applications, multi-scale modeling can predict the bulk properties of polymers derived from N-Lauroylcaprolactam. mdpi.com By simulating the interactions between polymer chains at the molecular level (using molecular dynamics) and scaling up to predict macroscopic properties like mechanical strength and thermal stability, researchers can design new materials with desired characteristics in silico before committing to costly and time-consuming laboratory synthesis. mdpi.com This approach is invaluable for designing complex nanostructured materials where the final properties are strongly dependent on the underlying molecular arrangement. mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2H-Azepin-2-one, hexahydro-N-lauroyl- derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation of the hexahydro-2H-azepin-2-one core with lauroyl chloride. Optimization includes:

  • Catalyst selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of the lauroyl group.
  • Temperature control : Reactions at 0–25°C to prevent ring-opening of the azepinone.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Validation via ¹H/¹³C NMR (amide proton at δ 6.5–7.0 ppm; lauroyl chain integration) and LC-MS (m/z ~395.5 for [M+H]⁺) .

Q. How can structural confirmation of 2H-Azepin-2-one, hexahydro-N-lauroyl- be achieved using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the seven-membered lactam ring and lauroyl substituent. Key parameters: space group symmetry, torsion angles, and hydrogen bonding between amide groups .
  • FT-IR : Confirm lactam C=O stretch (~1680–1700 cm⁻¹) and lauroyl ester C=O (~1730 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([C₁₈H₃₅NO]⁺) and fragmentation patterns (e.g., loss of lauroyl chain, m/z 113 for azepinone core) .

Q. What standardized assays are used to evaluate the acute toxicity of 2H-Azepin-2-one, hexahydro-N-lauroyl- in preclinical models?

  • Methodological Answer :

  • LD₅₀ determination : Administer via oral, dermal, or intravenous routes in rodent models (OECD Guidelines 423/425).
  • Example: Oral LD₅₀ >5 g/kg in rats suggests low acute toxicity .
  • Histopathology : Post-mortem analysis of liver, kidneys, and dermal tissue for necrosis or inflammation.
  • Data interpretation : Compare results with structurally similar compounds (e.g., hexahydro-N-methyl derivatives) to assess toxicity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological activity of 2H-Azepin-2-one derivatives?

  • Methodological Answer :

  • Variable substituents : Synthesize analogs with varying acyl chains (e.g., acetyl, myristoyl) or ring substituents (e.g., methyl, hydroxyl).
  • Bioactivity assays :
  • Antimicrobial : Broth microdilution (CLSI M07) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • SAR Table :
SubstituentAntibacterial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
Lauroyl (C12)32–64>100
Acetyl (C2)>128>200
Hydroxymethyl64–12850–75
  • Conclusion : Longer acyl chains enhance lipid solubility and membrane disruption .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of 2H-Azepin-2-one, hexahydro-N-lauroyl- with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., bacterial enoyl-ACP reductase).
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
  • Grid box centered on active site (PDB: 1BVR).
  • Flexible side-chain residues (e.g., Tyr158, Phe204).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A score ≤ −7.0 kcal/mol suggests strong binding .

Q. How should researchers address contradictions in toxicity data across different administration routes?

  • Methodological Answer :

  • Case study : Subcutaneous LD₅₀ >5 g/kg vs. intravenous LD₅₀ 8 g/kg in rats .
  • Hypothesis testing :

Bioavailability : Measure plasma concentrations via HPLC post-administration.

Metabolic profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation).

Statistical analysis : Use ANOVA to assess route-dependent variance (p <0.05).

  • Conclusion : Higher intravenous toxicity may stem from rapid systemic distribution bypassing first-pass metabolism .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to handling 2H-Azepin-2-one, hexahydro-N-lauroyl- in laboratory settings?

  • Methodological Answer :

  • Safety protocols : Adhere to OSHA standards (e.g., fume hood use, PPE for dermal exposure).
  • Waste disposal : Incinerate lauroyl-containing waste at ≥800°C to prevent environmental release.
  • Reporting : Disclose all toxicity data (even negative results) to avoid publication bias .

Q. How can researchers validate the purity of 2H-Azepin-2-one, hexahydro-N-lauroyl- for reproducible experiments?

  • Methodological Answer :

  • Chromatography : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Hydrazine limit test : React with benzaldehyde (UV-Vis detection at 340 nm for benzalazine formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.